molecular formula C21H17N5O3S B10988271 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10988271
M. Wt: 419.5 g/mol
InChI Key: LGMPUAPICXQCDC-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a thiazole ring, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group and the thiazole ring. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxyphenyl and thiazole groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazinone derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its combination of a pyridazinone core, methoxyphenyl group, and thiazole ring. This structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Biological Activity

Overview

The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article delves into its structural characteristics, biological mechanisms, and findings from recent studies.

Structural Characteristics

The compound features a unique structure that integrates multiple pharmacophores:

  • Pyridazinone core : This moiety is known for its biological significance and is often associated with various therapeutic activities.
  • Methoxyphenyl group : This substituent may enhance lipophilicity and biological activity.
  • Thiazolylidene moiety : Known for its role in modulating biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects.
  • Receptor Modulation : It may act as a modulator of sigma receptors, which are implicated in various cellular processes including apoptosis and cell survival.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • Glioblastoma (GB)
    • Multiple Myeloma (MM)

In vitro assays demonstrated that the compound exhibits significant cytotoxicity against these lines, suggesting potential as an anticancer agent. For instance, derivatives of similar compounds have shown promising results in inhibiting growth and inducing apoptosis in cancer cells expressing high levels of sigma receptors .

Case Studies

  • Cytotoxicity Assays : In a study exploring the chemical space around related compounds, several derivatives were synthesized and evaluated for their cytotoxic potential against GB and MM cell lines. The results indicated that modifications to the core structure could enhance efficacy .
  • Mechanistic Studies : Further investigations revealed that the compound could activate pathways leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells. This mechanism is crucial as it highlights the compound's potential to induce cell death selectively in malignant cells while sparing normal cells .

Comparative Analysis of Related Compounds

Compound NameActivityTarget Cell LinesReference
RC-106AntiproliferativeGB, MM
This compoundAntiproliferativeGB, MMCurrent Study
Other DerivativesVariableVarious

Properties

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H17N5O3S/c1-29-16-6-2-4-14(10-16)17-7-8-20(28)26(25-17)12-19(27)24-21-23-18(13-30-21)15-5-3-9-22-11-15/h2-11,13H,12H2,1H3,(H,23,24,27)

InChI Key

LGMPUAPICXQCDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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